molecular formula C10H19N3O8 B3024692 Citrulline malate CAS No. 54940-97-5

Citrulline malate

Cat. No.: B3024692
CAS No.: 54940-97-5
M. Wt: 309.27 g/mol
InChI Key: DROVUXYZTXCEBX-WCCKRBBISA-N
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Description

Citrulline Malate is an organic salt composed of L-Citrulline, a non-essential amino acid, and Malate (malic acid), a key intermediate in the tricarboxylic acid (TCA) cycle . This compound is of significant research interest due to the synergistic effects of its two components. In biochemical research, L-Citrulline is a precursor to L-arginine and nitric oxide (NO), a key signaling molecule influencing blood flow and cellular function . Concurrently, the Malate component is investigated for its role in aerobic energy production, potentially enhancing the rate of ATP generation and mitigating lactate accumulation during high-flux states . Primary research applications include investigations into skeletal muscle physiology, where this compound has been studied for its potential to reduce fatigue and improve exercise performance and recovery, possibly through enhanced ammonia clearance, improved ATP production, and increased blood flow . Furthermore, in vitro studies on mouse myotubes have shown that L-Citrulline can stimulate muscle protein synthesis under nutrient-deficient or energetic stress conditions by specifically reallocating mitochondrial ATP to the protein synthesis machinery, without altering the global cellular energy status (ATP/ADP ratio) . Other research areas encompass vascular function and metabolic studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-2-amino-5-(carbamoylamino)pentanoic acid;2-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O3.C4H6O5/c7-4(5(10)11)2-1-3-9-6(8)12;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,10,11)(H3,8,9,12);2,5H,1H2,(H,6,7)(H,8,9)/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROVUXYZTXCEBX-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CNC(=O)N.C(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CNC(=O)N.C(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60970275
Record name 2-Hydroxybutanedioic acid--N~5~-[hydroxy(imino)methyl]ornithine (1/1)
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Molecular Weight

309.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70796-17-7, 54940-97-5
Record name Citrulline malate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70796-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Citrulline malate
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Record name 2-Hydroxybutanedioic acid--N~5~-[hydroxy(imino)methyl]ornithine (1/1)
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Record name L-Citrulline DL-Malate
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Record name CITRULLINE MALATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

Citrulline malate can be synthesized through the reaction of citrulline with malic acid. The process typically involves dissolving citrulline in water and then adding malic acid under controlled conditions to form this compound. The reaction is usually carried out at room temperature and may require stirring to ensure complete dissolution and reaction .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation. In this process, specific strains of bacteria or yeast are used to convert substrates like glucose into citrulline, which is then combined with malic acid to form this compound. This method is cost-effective and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Citrulline malate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nitric oxide synthase for oxidation reactions and various reducing agents for reduction reactions. These reactions are typically carried out under physiological conditions, such as body temperature and neutral pH .

Major Products Formed

The major products formed from reactions involving this compound include arginine, nitric oxide, and ornithine. These products play crucial roles in various metabolic pathways, including the urea cycle and nitric oxide synthesis .

Scientific Research Applications

Exercise Performance

Numerous studies have investigated the effects of citrulline malate on exercise performance:

  • Resistance Training : A study indicated that CM supplementation could enhance performance in resistance exercises by improving muscle recovery and reducing fatigue. Participants taking an 8 g dose showed improved repetitions and reduced perceived exertion compared to placebo groups .
  • Endurance Activities : Research has shown that CM supplementation can improve aerobic endurance by enhancing the efficiency of energy production in muscles. In one study, young adults who supplemented with CM demonstrated increased time to exhaustion during cycling tests .

Muscle Recovery

This compound has also been studied for its role in muscle recovery post-exercise:

  • Reduced Muscle Soreness : A systematic review concluded that CM supplementation could reduce delayed onset muscle soreness (DOMS) following intense exercise sessions. This is attributed to its ability to enhance nutrient delivery and waste product removal from muscle tissues .
  • Faster Recovery Rates : The European Food Safety Authority (EFSA) acknowledged that CM might facilitate faster recovery from muscle fatigue by maintaining ATP levels and reducing lactate accumulation during exercise. However, they noted that more robust human studies are required for definitive conclusions .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Athletic Performance Enhancement :
    • In a controlled trial involving trained athletes, participants who consumed this compound prior to workouts reported significant improvements in performance metrics such as strength output and endurance compared to those who received a placebo .
  • Post-Injury Muscle Repair :
    • A study on muscle contusion injuries in rats demonstrated that CM supplementation led to enhanced muscle repair markers, suggesting potential applications in rehabilitation settings for athletes recovering from injuries .

Summary of Findings

The following table summarizes key findings from various studies on this compound:

ApplicationFindingsReferences
Exercise PerformanceImproved resistance training performance; increased aerobic endurance
Muscle RecoveryReduced DOMS; faster recovery rates post-exercise
Muscle RepairEnhanced repair markers post-injury; potential benefits in rehabilitation

Mechanism of Action

Citrulline malate exerts its effects primarily through its conversion to arginine, which is a precursor to nitric oxide. Nitric oxide is a potent vasodilator that helps improve blood flow and oxygen delivery to muscles. This enhances exercise performance and reduces muscle fatigue. Additionally, malic acid plays a role in the Krebs cycle, which is essential for energy production .

Comparison with Similar Compounds

Citrulline Malate vs. L-Citrulline

Parameter This compound L-Citrulline
Composition 2:1 or 1:1 ratio of citrulline:malate Pure L-citrulline
Bioavailability Enhanced by malate’s buffering effect; bypasses first-pass metabolism Lower plasma arginine elevation compared to CM
Mechanisms Combines NO enhancement + TCA cycle support Primarily NO enhancement
Efficacy Meta-analyses show ~6.4% improvement in resistance exercise ; mixed results in endurance Isolated citrulline improves aerobic performance but lacks malate’s metabolic synergy
Dose 6–8 g acute dose (providing ~4–5.3 g citrulline) 3–6 g (higher doses required for similar effects)

Key Findings :

  • CM’s ergogenic effects are superior to L-citrulline alone in high-intensity exercise, likely due to malate’s role in ATP resynthesis .
  • Malate stabilizes CM and neutralizes its basicity, improving palatability and absorption .

This compound vs. L-Arginine

Parameter This compound L-Arginine
NO Pathway Indirectly increases arginine/NO via citrulline conversion; bypasses hepatic metabolism Direct precursor but undergoes first-pass metabolism, reducing bioavailability
Exercise Performance More consistent improvements in power output and fatigue resistance Limited efficacy due to rapid degradation in the gut
Clinical Applications Reduces pulmonary artery pressure in heart failure patients Similar cardiovascular benefits but requires higher doses

Key Findings :

  • CM is 40–50% more effective than L-arginine in elevating plasma arginine levels, making it a preferred NO booster .

This compound vs. Malate Alone

Parameter This compound Malate
Role in Energy Synergistic: malate supports TCA cycle; citrulline enhances nutrient delivery Solely supports ATP production via MAS
Fatigue Reduction Reduces ammonia and lactate via citrulline’s urea cycle role Limited impact on ammonia clearance
Dose Dependency Requires precise 2:1 ratio for optimal effects (often compromised in commercial products) Effective at lower doses (1–3 g)

Key Findings :

  • Malate alone cannot replicate CM’s anti-fatigue properties, as citrulline is critical for ammonia detoxification .

Biological Activity

Citrulline malate (CM) is a compound formed from the amino acid L-citrulline and malate, a salt or ester of malic acid. It has gained attention for its potential ergogenic properties, particularly in enhancing athletic performance, improving recovery, and supporting various metabolic processes. This article delves into the biological activity of this compound, examining its mechanisms, effects on exercise performance, and relevant research findings.

This compound functions primarily through the following mechanisms:

  • Nitric Oxide Production : CM enhances nitric oxide (NO) synthesis, which plays a crucial role in vasodilation and blood flow improvement. Increased NO levels can lead to better oxygen and nutrient delivery to muscles during exercise .
  • ATP Production : Malate is an intermediate in the tricarboxylic acid (TCA) cycle, contributing to ATP production. This process is vital for energy metabolism during high-intensity exercise .
  • Reduction of Muscle Fatigue : CM supplementation has been associated with decreased muscle soreness and fatigue post-exercise. Studies indicate a significant reduction in post-exercise muscle soreness by up to 40% .
  • Ammonia Clearance : Citrulline supplementation has been shown to reduce ammonia accumulation during exercise, potentially delaying fatigue and enhancing endurance performance .

Exercise Performance

A variety of studies have investigated the effects of this compound on exercise performance:

  • Resistance Training : A critical review highlighted that CM supplementation may enhance resistance exercise performance by improving muscle contractility and reducing fatigue. However, some studies report mixed results regarding its efficacy in increasing muscle strength among resistance-trained individuals .
  • High-Intensity Exercise : In a study involving advanced weight lifters, CM was found to improve performance in repeated bouts of high-intensity exercise. Participants showed reduced blood lactate levels post-exercise, indicating enhanced aerobic utilization .
  • Swimming Performance : Conversely, a recent study indicated that acute CM supplementation did not significantly improve swimming performance in highly trained athletes, suggesting that its ergogenic effects may vary across different types of exercise .

Hormonal Effects

Research has also explored the impact of CM on hormonal metabolism:

  • A study demonstrated that CM supplementation could positively influence hormone levels related to energy metabolism during fitness training, thus supporting overall athletic performance .

Case Studies

Several case studies provide insights into the practical applications of this compound:

  • Athlete Recovery : In a controlled trial involving athletes undergoing intense training regimens, those supplemented with CM reported lower levels of perceived exertion and muscle soreness compared to placebo groups .
  • Endurance Events : Another study focused on endurance athletes showed that CM supplementation led to improved time-to-exhaustion metrics during prolonged exercise sessions, although results were not universally replicated across all trials .

Summary Table of Research Findings

Study TypePopulationKey Findings
Resistance TrainingResistance-trained adultsNo significant improvement in muscle strength observed .
High-Intensity ExerciseAdvanced weight liftersImproved performance and reduced blood lactate levels .
Swimming PerformanceHighly trained swimmersNo significant improvement in performance noted .
Hormonal MetabolismAthletesPositive effects on hormone levels related to energy production .

Q & A

Q. What are the primary mechanisms by which citrulline malate (CM) enhances exercise performance, and how can these be experimentally validated?

CM may improve exercise performance via nitric oxide (NO)-mediated vasodilation, enhanced ATP production (via malate's role in the tricarboxylic acid cycle), and ammonia clearance. To validate these mechanisms:

  • Measure plasma NO metabolites (e.g., nitrite/nitrate) pre/post CM ingestion .
  • Use near-infrared spectroscopy (NIRS) to assess muscle oxygenation during exercise .
  • Quantify ammonia levels and phosphocreatine recovery via muscle biopsies or venous blood sampling .

Q. What dosing strategies for CM are supported by current evidence, and how should researchers standardize administration in clinical trials?

Acute doses of 6–8 g CM are common, but bioavailability varies due to inconsistent citrulline:malate ratios across supplements. Recommendations:

  • Verify CM purity via third-party testing and report ratios in methods .
  • Conduct pharmacokinetic studies to determine optimal timing (e.g., 60–90 minutes pre-exercise) .
  • Include placebo-controlled, crossover designs to mitigate inter-individual variability .

Q. How can researchers structure a PICOT framework for CM studies targeting specific populations (e.g., hypertensives or athletes)?

Example PICOT for hypertensive patients:

  • P : Adults with stage 1 hypertension; I : 6 g CM pre-aerobic exercise; C : Placebo + exercise; O : 24-hour ambulatory blood pressure; T : Acute and 7-day supplementation .
  • Ensure feasibility by aligning outcomes with validated tools (e.g., ambulatory BP monitors) .

Advanced Research Questions

Q. Why do studies report conflicting results on CM's ergogenic effects, and how can methodological discrepancies be resolved?

Discrepancies arise from:

  • Variable exercise protocols (e.g., resistance vs. endurance tests) with differing metabolic demands .
  • Poor supplement quality control (e.g., malate content discrepancies) .
  • Solutions: Adopt standardized exercise tests (e.g., time-to-exhaustion cycling) and pre-trial verification of CM composition .

Q. What statistical approaches are appropriate for analyzing inter-individual responses to CM supplementation?

  • Use mixed-effects models to account for within-subject variability in crossover trials .
  • Apply responder analysis (e.g., defining thresholds like ≥5% improvement in performance) to identify subgroups .
  • Report individual response data alongside group means to highlight heterogeneity .

Q. How does CM interact with medications or other supplements (e.g., metformin) that influence malate or NO pathways?

  • Preclinical data show metformin increases serum malate but reduces citrulline, potentially altering CM's effects .
  • Methodological recommendation: Screen participants for concomitant drug use and measure baseline malate/citrulline levels in pharmacokinetic studies .

Q. What experimental designs are optimal for investigating CM's role in non-exercise contexts (e.g., asthenia or vascular function)?

  • For asthenia: Use double-blind RCTs with fatigue scales (e.g., Pichot scale) and biomarkers (urea cycle metabolites) .
  • For vascular function: Combine flow-mediated dilation (FMD) with CM supplementation in populations with endothelial dysfunction .

Methodological & Ethical Considerations

Q. How should researchers address ethical challenges in CM trials involving vulnerable populations (e.g., children or hypertensives)?

  • Obtain ethics approval for pediatric studies, emphasizing CM's safety profile in prior adult trials .
  • Exclude participants with severe hypertension or renal impairment due to CM's urea cycle involvement .

Q. What biomarkers are most reliable for assessing CM's metabolic impact in longitudinal studies?

  • Primary: Plasma citrulline, arginine, and malate levels via LC-MS .
  • Secondary: Muscle phosphocreatine recovery (³¹P-MRS) and ammonia clearance rates .

Q. How can meta-analyses address gaps in CM research, and what pitfalls should be avoided?

  • Use PRISMA guidelines and include only studies with verified CM dosing .
  • Avoid pooling heterogeneous protocols (e.g., mixing resistance and aerobic exercise outcomes) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Citrulline malate
Reactant of Route 2
Citrulline malate

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